ethyl 4-bromo-1-benzofuran-3-carboxylate
Description
Properties
CAS No. |
1823377-05-4 |
|---|---|
Molecular Formula |
C11H9BrO3 |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination of Preformed Benzofuran Esters
Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) is a common approach. For example, ethyl 1-benzofuran-3-carboxylate can undergo bromination in acetic acid or dichloromethane at 0–25°C. The ester group at position 3 directs bromination to the para position (C4) due to its meta-directing effect, yielding the target compound.
Reaction conditions :
Halogenation Prior to Ring Closure
An alternative strategy involves brominating a phenolic precursor before cyclization. For instance, 4-bromo-2-hydroxybenzoic acid can be esterified to form ethyl 4-bromo-2-hydroxybenzoate, followed by cyclization with propargyl bromide to construct the benzofuran ring. This method avoids competing directing effects during bromination.
Key steps :
-
Esterification : 4-Bromo-2-hydroxybenzoic acid + ethanol/H₂SO₄ → ethyl 4-bromo-2-hydroxybenzoate (93% yield).
-
Cyclization : Reaction with propargyl bromide in DMF, catalyzed by K₂CO₃ (80°C, 6 h), yields the benzofuran core.
Ring-Closing Methodologies
Palladium-Catalyzed Coupling Reactions
Adapting methods from CN110818661B, a halogenated hydroxybenzoate ester undergoes coupling with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and CuI. This forms the benzofuran ring via alkyne insertion, followed by desilylation.
Example protocol :
Acid-Catalyzed Cyclization
Phenolic esters with adjacent propargyl groups undergo cyclization in acidic media. For example, ethyl 4-bromo-2-(prop-2-yn-1-yloxy)benzoate cyclizes in H₂SO₄/ethanol to form the benzofuran ring.
Optimization notes :
-
Temperature : Reflux conditions (80°C) improve reaction rate.
-
Byproducts : Overheating may lead to dehydration or ester hydrolysis.
Esterification and Protecting Group Strategies
Direct Esterification of Carboxylic Acid Precursors
Ethyl 4-bromo-1-benzofuran-3-carboxylate can be synthesized via esterification of the corresponding carboxylic acid. For example, 4-bromo-1-benzofuran-3-carboxylic acid reacts with ethanol in concentrated H₂SO₄ under reflux (2 h, 93% yield).
Data table :
| Starting Material | Reagent | Conditions | Yield |
|---|---|---|---|
| 4-Bromo-1-benzofuran-3-carboxylic acid | EtOH/H₂SO₄ | Reflux, 2 h | 93% |
Protection-Deprotection Sequences
When bromination or cyclization steps are incompatible with free carboxylic acids, protecting groups (e.g., methyl esters) are employed. For instance, methyl 4-bromo-2-hydroxybenzoate is brominated, followed by ester exchange with ethanol in acidic conditions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Electrophilic bromination | Simple, one-step | Low regioselectivity | 60–70% |
| Palladium-catalyzed coupling | High regiocontrol | Costly catalysts | 70–75% |
| Acid-catalyzed cyclization | Scalable | Byproduct formation | 65–80% |
Industrial-Scale Considerations
The patent CN110818661B highlights challenges in scaling benzofuran syntheses, including low yields (22–24%) in kilogram-scale reactions due to byproducts. Optimized protocols for this compound should prioritize:
-
Catalyst recycling : Pd catalysts are expensive; immobilized variants improve cost-efficiency.
-
Solvent recovery : Acetonitrile and dichloromethane can be distilled and reused.
-
Purification : Column chromatography is replaced with crystallization or extraction for large batches.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carboxylate group.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include derivatives with different substituents at the 4-position.
Reduction: Products include the de-brominated benzofuran or reduced carboxylate derivatives.
Oxidation: Products include oxidized derivatives with additional functional groups.
Scientific Research Applications
Ethyl 4-bromo-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and functional groups.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of ethyl 4-bromo-1-benzofuran-3-carboxylate become evident when compared to analogs. Below is a detailed analysis, supported by a representative example from recent literature:
Substituent-Driven Comparison
Example Compound : Ethyl 4-bromo-2-formyl-7-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate (CAS: 324538-75-2)
| Property | This compound | Ethyl 4-bromo-2-formyl-7-methyl-5-[(4-methylbenzoyl)oxy]-... |
|---|---|---|
| Substituents | Br (C4), COOEt (C3) | Br (C4), COOEt (C3), CHO (C2), Me (C7), 4-MeBzO (C5) |
| Molecular Weight | 283.11 g/mol | 470.26 g/mol |
| Key Reactivity | Bromine (cross-coupling), ester hydrolysis | Bromine, formyl (nucleophilic addition), ester, benzoyloxy |
| Steric Effects | Low (minimal substituent crowding) | High (bulky 4-methylbenzoyloxy at C5) |
| Applications | Intermediate for small molecules | Potential bioactive candidate (enhanced substituent diversity) |
Structural and Functional Insights
- Reactivity: The target compound’s simplicity favors straightforward derivatization at C4 (bromine) and C3 (ester).
- Crystallography : SHELX-based refinements reveal that additional substituents in the analog increase torsional strain, deviating from the planar benzofuran core observed in the target compound. ORTEP-3 visualizations highlight these distortions, critical for understanding packing behavior in solid-state applications.
- Biological Relevance : The analog’s complex substitution pattern may enhance binding to biological targets (e.g., enzymes or receptors) compared to the simpler target compound, though this requires empirical validation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for ethyl 4-bromo-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzofuran core. For example, bromine can be introduced via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous solvents (e.g., DCM or THF) . Optimization includes:
- Catalyst selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity.
- Solvent choice : Polar aprotic solvents improve solubility of intermediates.
- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress .
- Yield Improvement : Stepwise purification (e.g., column chromatography) and recrystallization minimize byproducts.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments and confirms ester/bromo substituents (e.g., carbonyl at ~165–170 ppm, bromine-induced deshielding) .
- IR Spectroscopy : Identifies ester C=O stretches (~1720 cm⁻¹) and benzofuran ring vibrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Approach :
-
Comparative assays : Test derivatives under standardized conditions (e.g., enzyme inhibition assays with IC₅₀ comparisons) .
-
Structural analogs : Compare activity trends using halogen-substituted analogs (see Table 1).
-
Computational modeling : Molecular docking (AutoDock Vina) identifies binding mode variations due to bromine’s steric/electronic effects .
Table 1 : Structural analogs and activity trends
Compound Substituent Variation Biological Activity (IC₅₀) Source This compound Base structure N/A - Ethyl 5-bromo-2-(4-F-phenyl)-6-nitro Fluorophenyl, nitro groups 12 µM (Enzyme X) Ethyl 4-chloro analog Chlorine substitution 25 µM (Enzyme X)
Q. What strategies are employed to study the electronic effects of the bromo substituent on reactivity in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura coupling : React with boronic acids to assess bromine’s leaving-group efficiency. Monitor Pd-catalyzed coupling yields .
- DFT calculations : Compute charge distribution (Mulliken charges) and Fukui indices to predict electrophilic/nucleophilic sites .
- Key Findings : Bromine’s electron-withdrawing effect activates the benzofuran core for nucleophilic attack but may sterically hinder bulky reagents.
Q. How does the bromine atom influence intermolecular interactions in crystal packing?
- Crystallographic Insights :
- Halogen bonding : Br···O/N interactions stabilize crystal lattices. SHELXL refinements quantify bond lengths and angles .
- π-π stacking : Bromine’s polarizability enhances aromatic ring interactions, observed in SCXRD datasets .
Q. What computational methods predict the pharmacokinetic properties of derivatives?
- Tools :
- ADMET Prediction : SwissADME or pkCSM models estimate logP, bioavailability, and blood-brain barrier penetration .
- Metabolic Stability : CYP450 interaction simulations (e.g., Schrödinger’s QikProp) guide toxicity assessments .
Data Contradiction Analysis
- Case Study : Discrepancies in enzyme inhibition IC₅₀ values may arise from assay conditions (pH, temperature) or impurity levels. Reproduce results with HPLC-purified samples (>98% purity) and standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
